![molecular formula C11H19BO3 B1317761 2-(3,4-Dihydro-2H-pyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1025707-93-0](/img/structure/B1317761.png)
2-(3,4-Dihydro-2H-pyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(3,4-Dihydro-2H-pyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound . It is also known as 3,4-DIHYDRO-2H-PYRAN-6-BORONIC ACID PINACOL ESTER . The molecular formula of this compound is C11H19BO3 .
Molecular Structure Analysis
The molecular weight of 2-(3,4-Dihydro-2H-pyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is 210.08 g/mol . The InChI string representation of its structure isInChI=1S/C11H19BO3/c1-10(2)11(3,4)15-12(14-10)9-7-5-6-8-13-9/h7H,5-6,8H2,1-4H3
. Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(3,4-Dihydro-2H-pyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include a molecular weight of 210.08 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 1 rotatable bond . Its exact mass and monoisotopic mass is 210.1427246 g/mol . The topological polar surface area is 27.7 Ų .Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as a crucial intermediate in organic synthesis, particularly in the construction of complex molecules. It is used to prepare 1,2-dihydro-2-oxopyridine based endocannabinoid system (ECS) modulators , which have potential therapeutic applications .
Agrochemical Research
In the agrochemical field, it plays a significant role as an intermediate for developing new compounds that could be used as pesticides or fertilizers, enhancing crop protection and yield .
Pharmaceutical Development
It is also an intermediate in the synthesis of embryonic ectoderm development (EED) inhibitors . These inhibitors have implications in medical research, potentially leading to new treatments for diseases .
Dyestuff Field
The compound is utilized in the dyestuff industry as an intermediate for creating new dyes and pigments, which can be applied in various industrial processes and products .
Solubility Studies
Its solubility characteristics are studied for its slight solubility in water, which is essential for its application in different reaction mediums .
Olfactory Research
It has been used in the synthesis of functionalized volatile oxa-bicyclo[4.1.0]-hept-4-ene compounds, which have applications in olfactory research and fragrance creation .
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acid derivatives are often used in the synthesis of pharmaceuticals and agrochemicals , suggesting a wide range of potential targets.
Mode of Action
Boronic acids and their derivatives are known to form reversible covalent complexes with proteins, enzymes, and other biological targets, which can lead to various biological effects .
Biochemical Pathways
Boronic acids and their derivatives are often used in the synthesis of inhibitors for various enzymes and receptors, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
The pharmacokinetics of boronic acids and their derivatives can be influenced by factors such as their pka values, the presence of ester groups, and their overall lipophilicity .
Result of Action
Given the wide use of boronic acids and their derivatives in the synthesis of pharmaceuticals and agrochemicals, the effects can be diverse depending on the specific targets and biochemical pathways involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can significantly affect the rate of hydrolysis of boronic pinacol esters . Therefore, care must be taken when considering these compounds for pharmacological purposes .
properties
IUPAC Name |
2-(3,4-dihydro-2H-pyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BO3/c1-10(2)11(3,4)15-12(14-10)9-7-5-6-8-13-9/h7H,5-6,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRIMDSCBRDPLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585950 | |
Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dihydro-2H-pyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1025707-93-0 | |
Record name | 3,4-Dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1025707-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-DIHYDRO-2H-PYRAN-6-BORONIC ACID PINACOL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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